
(1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine is a chiral diamine compound with two bromophenyl groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine typically involves the reaction of 2-bromobenzaldehyde with a chiral diamine precursor under specific conditions. One common method involves the use of a chiral catalyst to induce the desired stereochemistry. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
(1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. In asymmetric synthesis, the compound acts as a chiral ligand, coordinating with metal catalysts to induce stereoselectivity in the reaction. The bromophenyl groups provide steric hindrance, which helps in achieving the desired chiral outcome.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine is unique due to its specific chiral configuration and the presence of two bromophenyl groups. This configuration provides distinct steric and electronic properties, making it valuable in asymmetric synthesis and other specialized applications.
Propiedades
Fórmula molecular |
C14H14Br2N2 |
|---|---|
Peso molecular |
370.08 g/mol |
Nombre IUPAC |
(1R,2R)-1,2-bis(2-bromophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H14Br2N2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14H,17-18H2/t13-,14-/m1/s1 |
Clave InChI |
LSFATDHBTHDVOG-ZIAGYGMSSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)[C@H]([C@@H](C2=CC=CC=C2Br)N)N)Br |
SMILES canónico |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Br)N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


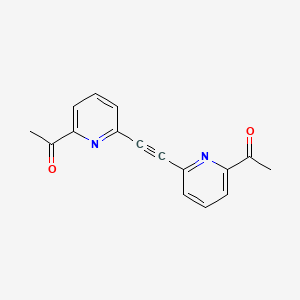
![[NH2Me2][(RuCl((R)-tolbinap))2((1/4)-Cl)3]](/img/structure/B14892294.png)
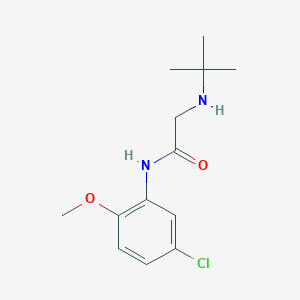
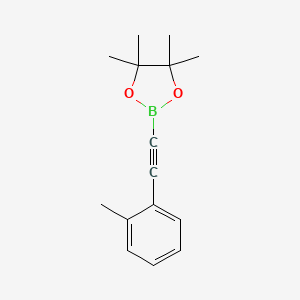
![(3R,3aR,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one](/img/structure/B14892309.png)
![3-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14892310.png)
![3-Bromo-1-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B14892313.png)
![4-(1H-Benzo[d]imidazol-6-yl)-3,5-dimethylisoxazole](/img/structure/B14892317.png)
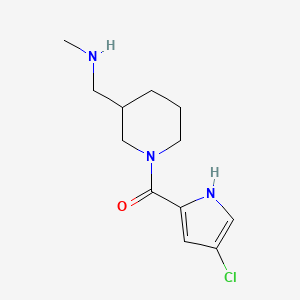
![2-Methylthiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B14892325.png)
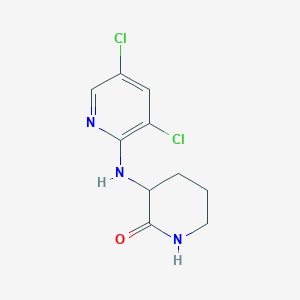
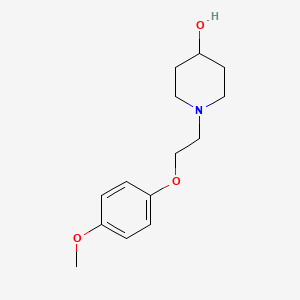
![2-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14892347.png)

